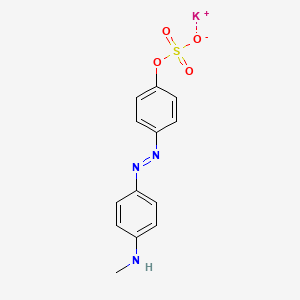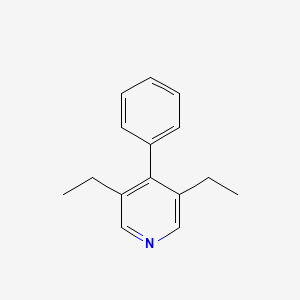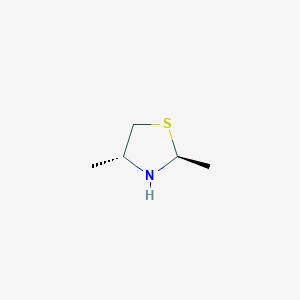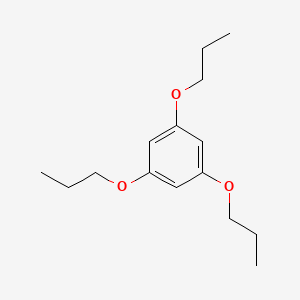
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is a complex organophosphorus compound known for its flame-retardant properties. It is used in various industrial applications to enhance the fire resistance of materials such as plastics, textiles, and foams. The compound’s molecular formula is C27H51Br6O9P, and it has a molecular weight of 1030.09 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite typically involves the reaction of trimethylolpropane with 2,3-dibromopropyl chloride in the presence of a base to form the mono(2,3-dibromopropylether) derivative. This intermediate is then reacted with phosphorus trichloride to yield the final phosphite compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include various phosphates, less brominated derivatives, and substituted phosphites. These products can have different properties and applications depending on the nature of the substituents .
科学的研究の応用
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics
作用機序
The flame-retardant properties of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire. The compound also forms a protective char layer on the material’s surface, further enhancing its fire resistance .
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant used in various industries, known for its high efficiency and low cost
Uniqueness
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is unique due to its specific molecular structure, which provides a balance between flame retardancy and material compatibility. Its ability to form stable complexes with various substances makes it versatile for different applications .
特性
CAS番号 |
68555-84-0 |
|---|---|
分子式 |
C27H51Br6O9P |
分子量 |
1030.1 g/mol |
IUPAC名 |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] phosphite |
InChI |
InChI=1S/C27H51Br6O9P/c1-4-25(13-34,16-37-10-22(31)7-28)19-40-43(41-20-26(5-2,14-35)17-38-11-23(32)8-29)42-21-27(6-3,15-36)18-39-12-24(33)9-30/h22-24,34-36H,4-21H2,1-3H3 |
InChIキー |
JNXGQFWFUVSSJP-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(COCC(CBr)Br)COP(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




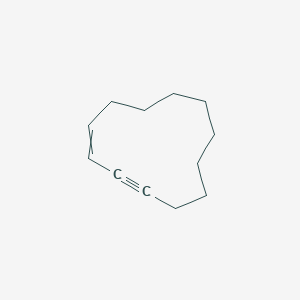
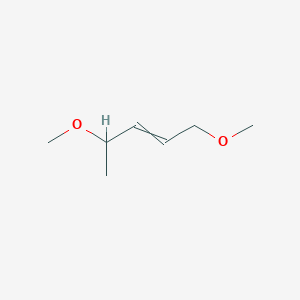
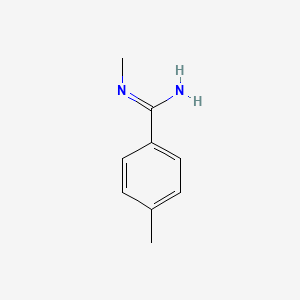
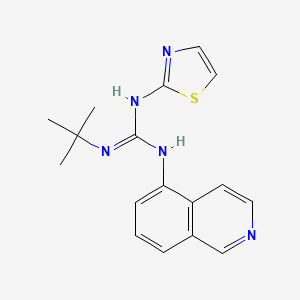
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
